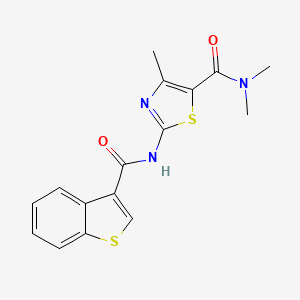![molecular formula C23H21N3O7S B4598863 METHYL 3-NITRO-5-({4-[(PHENETHYLAMINO)SULFONYL]ANILINO}CARBONYL)BENZOATE](/img/structure/B4598863.png)
METHYL 3-NITRO-5-({4-[(PHENETHYLAMINO)SULFONYL]ANILINO}CARBONYL)BENZOATE
Vue d'ensemble
Description
Methyl 3-nitro-5-({4-[(phenethylamino)sulfonyl]anilino}carbonyl)benzoate is an organic compound with a complex structure that includes nitro, sulfonyl, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-({4-[(phenethylamino)sulfonyl]anilino}carbonyl)benzoate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:
Nitration: Introduction of the nitro group (-NO2) into the aromatic ring using nitric acid and sulfuric acid.
Sulfonylation: Introduction of the sulfonyl group (-SO2) using sulfonyl chloride and a base.
Esterification: Formation of the ester group (-COOCH3) through the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Amidation: Formation of the amide bond by reacting the sulfonylated aromatic compound with phenethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-5-({4-[(phenethylamino)sulfonyl]anilino}carbonyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or further nitrated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-nitro-5-({4-[(phenethylamino)sulfonyl]anilino}carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-nitro-5-({4-[(phenethylamino)sulfonyl]anilino}carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl and ester groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to interact with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrobenzoate: A simpler analog with only a nitro and ester group.
Phenethylamine: A structural component of the compound, known for its biological activity.
Sulfanilamide: Contains a sulfonyl group and is known for its antimicrobial properties.
Uniqueness
Methyl 3-nitro-5-({4-[(phenethylamino)sulfonyl]anilino}carbonyl)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
IUPAC Name |
methyl 3-nitro-5-[[4-(2-phenylethylsulfamoyl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c1-33-23(28)18-13-17(14-20(15-18)26(29)30)22(27)25-19-7-9-21(10-8-19)34(31,32)24-12-11-16-5-3-2-4-6-16/h2-10,13-15,24H,11-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYVFJYLCSGVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)morpholine](/img/structure/B4598785.png)


![2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione](/img/structure/B4598818.png)


![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4598838.png)
![ethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4598842.png)
![2-[(cyclohexylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4598849.png)



![1-[2-(3-ethyl-2H-indazol-2-yl)phenyl]-1,2-propanedione](/img/structure/B4598870.png)
![3-benzyl-2-(butylthio)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4598875.png)
